GDC-0834 (S-enantiomer)
CAS No.: 1133432-50-4
Cat. No.: VC0001825
Molecular Formula: C33H36N6O3S
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133432-50-4 |
|---|---|
| Molecular Formula | C33H36N6O3S |
| Molecular Weight | 596.7 g/mol |
| IUPAC Name | N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1 |
| Standard InChI Key | CDOOFZZILLRUQH-LJAQVGFWSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C |
Introduction
Chemical and Structural Characteristics of GDC-0834 (S-Enantiomer)
Molecular Identity and Physicochemical Properties
GDC-0834 (S-enantiomer) (CAS 1133432-50-4) has the molecular formula C₃₃H₃₆N₆O₃S and a molecular weight of 596.74 g/mol . The compound exists as a reddish-brown solid with high solubility in dimethyl sulfoxide (DMSO: 100 mg/mL) . Its structure features a tetrahydrobenzo[b]thiophene core linked to an aniline ring via an exocyclic amide bond, with stereochemical specificity at the S-configured chiral center critical for BTK binding .
Table 1: Chemical Properties of GDC-0834 (S-Enantiomer)
| Property | Value | Source |
|---|---|---|
| CAS Number | 1133432-50-4 | |
| Molecular Formula | C₃₃H₃₆N₆O₃S | |
| Molecular Weight | 596.74 g/mol | |
| Solubility (DMSO) | 100 mg/mL (167.58 mM) | |
| Purity | ≥98.03% |
Pharmacological Profile and Mechanism of Action
BTK Inhibition and Selectivity
BTK, a non-receptor tyrosine kinase in the Tec family, is essential for B-cell development and activation. GDC-0834 (S-enantiomer) binds reversibly to BTK’s ATP-binding pocket, blocking phosphorylation at residue Y551 and subsequent activation of downstream signaling cascades (e.g., NF-κB, MAPK) . In enzymatic assays, it shows >100-fold selectivity over 95% of 235 tested kinases, minimizing off-target effects .
Table 2: In Vitro and In Vivo Activity of GDC-0834 (S-Enantiomer)
| Assay Type | IC₅₀/EC₅₀ | Model | Source |
|---|---|---|---|
| BTK Biochemical | 5.9 nM | Recombinant BTK | |
| Cellular BTK Inhibition | 6.4 nM | Ramos B-cells | |
| In Vivo Efficacy | 1.1 μM (mouse) | CIA Model |
Preclinical Efficacy in Autoimmune Models
In rat collagen-induced arthritis (CIA), oral administration of 30–100 mg/kg GDC-0834 (S-enantiomer) reduced ankle swelling and histopathological damage dose-dependently . Mechanistically, it suppressed autoantibody production and synovial inflammation by inhibiting B-cell and macrophage activation .
Metabolic Pathways and Species-Specific Instability
| Species | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Dominant Enzyme | Source |
|---|---|---|---|
| Human | 23–169× higher | AO/CES | |
| Rat | 1× | CES | |
| Dog | 1× | CES | |
| Monkey | 1× | CES |
Inhibition of Aldehyde Oxidase
GDC-0834 (S-enantiomer) acts as a potent reversible inhibitor of AO, with IC₅₀ values of 0.86–1.87 μM for substrates like raloxifene and zaleplon . This property complicates co-administration with AO-metabolized drugs, risking drug-drug interactions .
Clinical Development and Pharmacokinetic Challenges
Phase I Trial Outcomes
In a single-dose Phase I trial (35–105 mg), plasma concentrations of GDC-0834 (S-enantiomer) remained below quantitation limits (<1 ng/mL), while M1 reached 1,000–2,000 ng/mL . The compound’s rapid hydrolysis in humans led to insufficient exposure, prompting discontinuation of further clinical studies .
Strategies to Overcome Metabolic Instability
Role of Chirality in Kinase Inhibitor Design
Stereochemical Optimization for Improved Druggability
The S-enantiomer of GDC-0834 exemplifies how chirality influences kinase inhibitor profiles. Introducing chiral centers can enhance solubility and binding interactions, as seen in c-MET inhibitors like PF-06439015 . For GDC-0834, the S-configuration optimized interactions with BTK’s hydrophobic H3 pocket, improving cellular potency over the R-enantiomer .
Lessons for Future BTK Inhibitors
Second-generation BTK inhibitors (e.g., ibrutinib, acalabrutinib) employ covalent binding to Cys481, circumventing metabolic liabilities . Non-covalent inhibitors like GDC-0834 (S-enantiomer) remain valuable for avoiding off-target effects on Tec-family kinases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume